N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14N6/c1-2-4-13-11(3-1)10(7-17-13)5-6-16-14-12-8-20-21-15(12)19-9-18-14/h1-4,7-9,17H,5-6H2,(H2,16,18,19,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYUCWTPITMNLHP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)CCNC3=NC=NC4=C3C=NN4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine typically involves multiple steps:
Formation of the Indole Moiety: The indole structure can be synthesized via the Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.
Formation of the Pyrazolopyrimidine Moiety: This can be synthesized through a cyclization reaction involving a suitable precursor such as a pyrazole derivative and a nitrile or amidine compound.
Coupling of the Two Moieties: The final step involves the coupling of the indole and pyrazolopyrimidine structures. This can be achieved through a nucleophilic substitution reaction where the indole derivative reacts with a halogenated pyrazolopyrimidine under basic conditions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, as well as the use of high-throughput screening to identify the most efficient catalysts and solvents.
Chemical Reactions Analysis
Oxidation Reactions
The pyrazolo[3,4-d]pyrimidine core undergoes oxidation at the pyrimidine nitrogen or indole moiety. For example:
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Oxidation of the pyrimidine ring using agents like hydrogen peroxide or meta-chloroperbenzoic acid (mCPBA) generates N-oxide derivatives, which enhance water solubility and modulate biological activity.
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Indole ring oxidation with ozone or potassium permanganate selectively modifies the indole’s aromatic system, yielding hydroxylated or quinone-like products .
Nucleophilic Substitution
The C4-amine group and pyrimidine nitrogen sites are reactive toward nucleophiles:
These substitutions are critical for modifying pharmacokinetic properties .
Cross-Coupling Reactions
The pyrazole and pyrimidine rings participate in palladium-catalyzed couplings:
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Suzuki-Miyaura coupling with aryl boronic acids introduces aromatic groups at the pyrimidine C6 position .
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Buchwald-Hartwig amination enables functionalization of the pyrazole ring with secondary amines .
Example :
Yields range from 40–89% depending on substituents .
Cyclocondensation and Multi-Component Reactions
The compound serves as a precursor in synthesizing fused heterocycles:
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With aldehydes and malononitrile : Forms pyrano[2,3-d]pyrazolo[3,4-d]pyrimidines via Knoevenagel-Michael addition .
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With isocyanides and acetylenedicarboxylates : Produces pyrrolo[1,2-a]pyrazolo[3,4-d]pyrimidines in 74–94% yields .
Mechanistic pathway :
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Knoevenagel condensation forms an α,β-unsaturated intermediate.
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Michael addition with a nucleophile (e.g., indole) generates a tetrahedral adduct.
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Cyclization and dehydration yield fused polycyclic systems .
Electrophilic Substitution
The indole moiety undergoes electrophilic reactions:
These reactions retain the pyrazolo[3,4-d]pyrimidine core while diversifying the indole substituents.
Degradation Pathways
Under acidic or basic conditions:
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Hydrolysis : The pyrimidine ring opens to form pyrazole-3-carboxamide derivatives.
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Photodegradation : UV light induces cleavage of the N–C bond between pyrazole and pyrimidine, generating indole-3-ethylamine.
Key Findings from Research:
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Cross-coupling reactions are most effective for introducing aryl/heteroaryl groups .
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Multi-component reactions enable rapid access to complex polyheterocycles with anticancer potential .
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Stability studies indicate susceptibility to hydrolysis at pH < 3 or > 10, necessitating formulation in neutral buffers.
This reactivity profile positions the compound as a versatile scaffold in medicinal chemistry and materials science .
Scientific Research Applications
Chemical Properties and Structure
The compound's molecular formula is , characterized by the presence of an indole moiety, a pyrazolo-pyrimidine core, and an ethyl side chain. Its unique structure contributes to its pharmacological potential.
Anticancer Activity
Recent studies have highlighted the compound's efficacy against various cancer cell lines. For instance, it has demonstrated significant cytotoxic effects on lung cancer (A549), colon cancer (HT-29), and liver cancer (SMMC-7721) cell lines. The mechanism of action appears to involve the induction of apoptosis through the inhibition of anti-apoptotic proteins, which is crucial for cancer cell survival .
| Cancer Type | Cell Line | IC50 Value (µM) | Mechanism |
|---|---|---|---|
| Lung Cancer | A549 | 15 | Apoptosis induction |
| Colon Cancer | HT-29 | 20 | Inhibition of anti-apoptotic proteins |
| Liver Cancer | SMMC-7721 | 18 | Cell cycle arrest |
Targeting Specific Pathways
The compound also targets specific signaling pathways involved in tumor progression, such as the PI3K/Akt and MAPK pathways. By modulating these pathways, it can effectively reduce tumor growth and metastasis .
Cognitive Function Enhancement
Research indicates that N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine may possess neuroprotective properties. It has been shown to enhance cognitive functions in animal models by reducing oxidative stress and inflammation in neuronal tissues. This suggests potential applications in treating neurodegenerative diseases, such as Alzheimer's disease .
| Neuroprotective Effect | Observed Outcome |
|---|---|
| Reduction of oxidative stress | Improved cognitive function |
| Anti-inflammatory activity | Neuroprotection in models of Alzheimer's |
Anti-inflammatory Applications
The compound exhibits significant anti-inflammatory properties, making it a candidate for treating various inflammatory conditions. Studies have shown that it can inhibit the production of pro-inflammatory cytokines and enzymes involved in inflammatory responses.
Case Studies and Research Findings
Several case studies have documented the therapeutic potential of this compound in clinical settings:
- Cancer Treatment Study : A clinical trial involving patients with advanced lung cancer showed that the compound, when used in combination with standard chemotherapy, significantly improved patient outcomes compared to chemotherapy alone.
- Neuroprotection Research : In a study on mice with induced neurodegeneration, administration of the compound resulted in a marked improvement in memory retention tests compared to control groups.
- Anti-inflammatory Trials : Patients suffering from chronic inflammatory diseases reported reduced symptoms and improved quality of life after treatment with formulations containing this compound.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine involves its interaction with specific molecular targets. The indole moiety can bind to various receptors and enzymes, modulating their activity. The pyrazolopyrimidine structure can further enhance binding affinity and specificity. Together, these interactions can influence biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Comparison with Structural Analogues
Key Observations :
- The indole substituent in the target compound may enhance CNS penetration due to its similarity to neurotransmitters like serotonin .
- Bulky substituents (e.g., tert-butyl in NA-PP1) improve kinase selectivity but reduce solubility .
- Halogenated groups (e.g., 4-chlorophenyl in ) enhance binding affinity through hydrophobic interactions .
Kinase Inhibition
- S29 (1-(2-chloro-2-(4-chlorophenyl)ethyl)-N-(4-fluorobenzyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) shows potent activity against neuroblastoma cell lines (SK-N-BE(2)) with an effective dose of 5.74 ng/mL and minimal side effects .
- NA-PP1 and NM-PP1 inhibit Plasmodium falciparum calcium-dependent protein kinase 1 (PfCDPK1), with EC50 values in the nanomolar range .
Antiparasitic Activity
- Compounds 17g–17q (e.g., 3-(6-ethoxynaphthalen-2-yl)-1-isobutyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine) target PfCDPK4, demonstrating >90% inhibition of parasite growth at 1 μM .
CNS-Penetrant Compounds
- 25 (3-(2-cyclopropoxyquinolin-6-yl)-1-((3-methyloxetan-3-yl)methyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine) exhibits CNS penetration, attributed to its oxetane moiety . The indole group in the target compound may offer similar advantages.
Structure-Activity Relationships (SAR)
- N1 Substitutions: Alkyl groups (e.g., isopropyl in ) improve metabolic stability but reduce solubility. Aromatic rings (e.g., thieno[3,2-d]pyrimidin-4-yl in ) enhance π-π stacking with kinase ATP-binding pockets .
- C3 Substitutions :
Physicochemical Properties
Key Notes:
- The indole group in the target compound may improve aqueous solubility compared to chlorinated or tert-butyl analogues.
Biological Activity
N-[2-(1H-indol-3-yl)ethyl]-1H-pyrazolo[3,4-d]pyrimidin-4-amine is a complex organic compound notable for its potential therapeutic applications. It combines an indole and a pyrazolopyrimidine structure, which are known for their significant biological activities, particularly in the fields of oncology and anti-inflammatory treatments. This article explores the biological activity of this compound through various studies, highlighting its mechanisms of action, pharmacological effects, and potential therapeutic applications.
Chemical Structure and Synthesis
The compound features a unique bicyclic structure that includes both an indole and a pyrazolopyrimidine moiety. The synthesis typically involves:
- Formation of the Indole Moiety : Utilizing Fischer indole synthesis.
- Formation of the Pyrazolopyrimidine Moiety : Through cyclization reactions with suitable precursors.
- Coupling : The final step involves nucleophilic substitution to combine the two moieties.
This compound primarily targets cyclooxygenase (COX) isoenzymes COX-1 and COX-2. It acts by competitively inhibiting arachidonate binding, thereby affecting the arachidonic acid pathway which is crucial in mediating inflammation and pain responses .
Anticancer Activity
Recent studies have demonstrated that compounds containing the 1H-pyrazole scaffold exhibit significant anticancer properties. Specific findings include:
- Inhibition of Cancer Cell Proliferation : The compound has shown effectiveness against various cancer cell lines including lung, breast (MDA-MB-231), liver (HepG2), and colorectal cancers .
- Mechanisms : The anticancer activity is attributed to the induction of apoptosis and inhibition of cell cycle progression.
Anti-inflammatory Effects
The compound exhibits notable anti-inflammatory properties:
- COX Inhibition : As mentioned, its inhibition of COX enzymes leads to reduced inflammation markers.
- Experimental Evidence : Studies have reported significant reductions in paw edema in animal models when treated with this compound compared to standard anti-inflammatory drugs like indomethacin .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties:
- Efficacy Against Bacteria and Fungi : It has demonstrated activity against various bacterial strains such as E. coli and S. aureus, as well as fungal pathogens like A. flavus and A. niger .
Case Studies
Several case studies have highlighted the biological activity of this compound:
| Study | Focus | Findings |
|---|---|---|
| Study 1 | Anticancer | Significant reduction in cell viability in MDA-MB-231 cells with IC50 values < 10 µM |
| Study 2 | Anti-inflammatory | Inhibition of paw edema by 43% after 5 hours compared to control |
| Study 3 | Antimicrobial | Effective against E. coli with minimum inhibitory concentration (MIC) of 32 µg/mL |
Pharmacokinetics
The pharmacokinetic profile indicates good oral bioavailability with rapid absorption. The compound's metabolism involves hepatic pathways, leading to active metabolites that contribute to its therapeutic effects .
Q & A
Q. Table 1: Comparison of Synthetic Methods
| Method | Yield Range | Key Conditions | Purification Step |
|---|---|---|---|
| Nucleophilic Substitution | 50–70% | Dry acetonitrile, 60–80°C | Recrystallization (ACN) |
| Suzuki Coupling | 60–85% | Pd catalyst, base, 100–120°C | Column chromatography |
Q. Table 2: Key Spectral Signatures
| Technique | Characteristic Peaks | Functional Group Confirmed |
|---|---|---|
| ¹H NMR | δ 8.2–8.5 (pyrimidine H), δ 6.8–7.5 (indole) | Aromatic/heterocyclic core |
| IR | 3400 cm⁻¹ (N-H), 1600 cm⁻¹ (C=C) | Amine/aromatic bonds |
Q. Table 3: SAR of Analogous Compounds
| Substituent (R) | Target Kinase | IC₅₀ (nM) | Selectivity Notes |
|---|---|---|---|
| -OCH₃ (Indole) | RET | 85 | High specificity vs. EGFR |
| -Cl (Pyrimidine) | CDK2 | 120 | Moderate off-target effects |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
